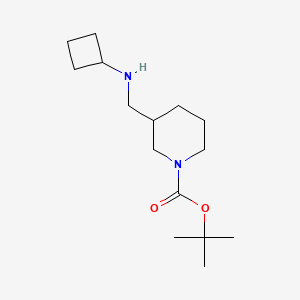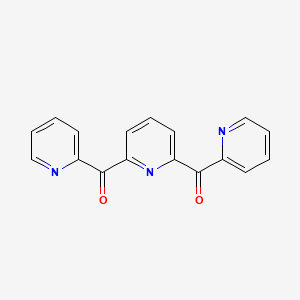
Pyridine-2,6-diylbis(pyridin-2-ylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected through a central pyridine ring via methanone linkages. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for pyridine-2,6-diylbis(pyridin-2-ylmethanone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Types of Reactions:
Oxidation: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) can undergo oxidation reactions, particularly at the methanone linkages, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the methanone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine-2,6-diylbis(pyridin-2-ylmethanone) has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based therapeutics.
Industry: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism by which pyridine-2,6-diylbis(pyridin-2-ylmethanone) exerts its effects is primarily through its ability to coordinate with metal ions. The compound acts as a bidentate or tridentate ligand, forming stable chelates with metals. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.
Comparación Con Compuestos Similares
Pyridine-2,6-diylbis(pyrazine-2-ylmethanone): Similar in structure but contains pyrazine rings instead of pyridine rings.
2,6-Diacetylpyridine: A precursor in the synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) with simpler structure.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Contains triazole rings and is used in selective extraction of actinides.
Uniqueness: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is unique due to its ability to form highly stable complexes with a variety of metal ions, making it versatile in both research and industrial applications. Its structure allows for multiple coordination modes, enhancing its utility in the synthesis of complex materials and catalysts.
Propiedades
Número CAS |
219968-15-7 |
|---|---|
Fórmula molecular |
C17H11N3O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
[6-(pyridine-2-carbonyl)pyridin-2-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H11N3O2/c21-16(12-6-1-3-10-18-12)14-8-5-9-15(20-14)17(22)13-7-2-4-11-19-13/h1-11H |
Clave InChI |
CSVPYFQEYITACO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
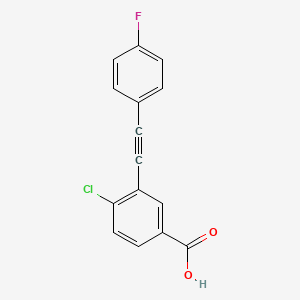

![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)
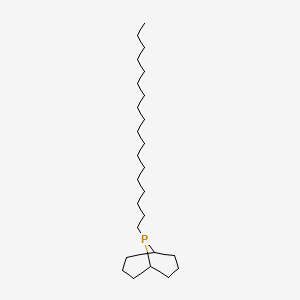
![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)
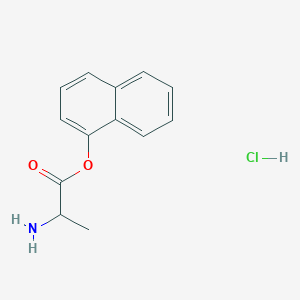

![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)
![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)
